molecular formula C19H17NO6S2 B2866069 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate CAS No. 896303-17-6

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate

Cat. No.: B2866069
CAS No.: 896303-17-6
M. Wt: 419.47
InChI Key: FVTKMECELAHABT-UHFFFAOYSA-N
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Description

6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate is a structurally complex small molecule characterized by three distinct moieties:

  • A 4-oxo-4H-pyran ring system substituted at position 3 with a benzoate ester.
  • A 3,5-dimethoxybenzoate group, which contributes aromaticity and electron-donating methoxy substituents.
  • A thioether-linked 4-methylthiazole group at position 6 of the pyran ring, introducing sulfur-based heterocyclic functionality.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-11-9-27-19(20-11)28-10-15-7-16(21)17(8-25-15)26-18(22)12-4-13(23-2)6-14(5-12)24-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTKMECELAHABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate is a complex organic compound that integrates thiazole, pyran, and benzoate moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for its application in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C23_{23}H23_{23}N2_{2}O5_{5}S, with a molecular weight of approximately 435.51 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a pyran moiety that contributes to its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit matrix metalloproteinases (MMPs), which play a role in extracellular matrix degradation and are implicated in cancer metastasis.
  • Modulation of Signaling Pathways : It potentially affects pathways involving kinases and anti-apoptotic proteins like BCL2, influencing cell survival and proliferation.
  • Neurotransmitter Synthesis Inhibition : By affecting the synthesis of neurotransmitters such as acetylcholine, it may alter neuronal signaling and function.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study on similar thiazole derivatives demonstrated moderate to excellent antibacterial activity against various strains, suggesting that this compound may share these properties .

Anticancer Activity

In vitro studies have shown that thiazole derivatives can induce cytotoxic effects on cancer cells. For instance, compounds similar to this compound were evaluated for their ability to inhibit cell growth in various cancer cell lines .

Summary of Biological Activity Findings

Activity Type Effect Reference
AntimicrobialModerate to excellent activity
AnticancerInduces cytotoxicity
Enzyme InhibitionInhibits MMPs
Neurotransmitter ModulationAlters acetylcholine synthesis

Case Studies

  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and screened for antibacterial activity. Compounds exhibiting high efficacy were identified, indicating that structural modifications could enhance activity against specific bacterial strains .
  • Cytotoxicity in Cancer Research : In studies involving human cancer cell lines, certain thiazole derivatives demonstrated significant cytotoxic effects, suggesting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Key Observations :

  • The thiazole group in the target compound provides sulfur-based electronic effects distinct from the pyridazine (N-rich) or isoxazole (O/N) in I-series analogs. This may enhance metal-binding capacity or alter metabolic stability .

Pyran-Based Benzoate Derivatives

The crystal structure of 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () provides insights into pyran-benzoate systems :

Feature Target Compound Compound
Pyran Substitution Thiazole-thio-methyl at C6 4-Methoxyphenoxy at C2
Benzoate Substituents 3,5-Dimethoxy Unsubstituted benzoate
Molecular Conformation Likely planar pyran (4-oxo group) Dihedral angle: 83.8° (pyran-benzoate)

Structural Implications :

  • The 3,5-dimethoxybenzoate could enhance hydrogen-bonding capacity compared to unsubstituted benzoates, as seen in methyl 3,5-dimethoxybenzoate (mp 42–43°C vs. lower mp for simpler esters).

Sulfur-Containing Analogues

While focuses on organophosphate pesticides (e.g., terbufos), the target compound’s thioether linkage shares superficial similarities with S-containing agrochemicals. However, the absence of phosphorus or thiophosphate groups distinguishes it from these analogs .

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